molecular formula C17H23N3O3S2 B12148322 N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12148322
M. Wt: 381.5 g/mol
InChI Key: MMWRZDCCINNHPR-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[4-(Diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a structurally complex molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone groups at positions 5 and 5. The compound is further substituted with a 4-(diethylamino)phenyl group at the nitrogen atom of the thiazolidine ring and an acetamide moiety at the 2-position. The diethylamino group enhances lipophilicity and electronic effects, while the sulfone groups contribute to stability and polarity .

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[3-[4-(diethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C17H23N3O3S2/c1-4-19(5-2)13-6-8-14(9-7-13)20-15-10-25(22,23)11-16(15)24-17(20)18-12(3)21/h6-9,15-16H,4-5,10-11H2,1-3H3

InChI Key

MMWRZDCCINNHPR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. For example, the use of copper catalysts in Ullmann-type reactions or palladium catalytic systems in Buchwald–Hartwig cross-couplings can be effective .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper, palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exhibit promising anticancer properties. For instance, studies on related thieno[2,3-d]pyrimidines have demonstrated their ability to inhibit cancer cell growth significantly. These compounds were synthesized and tested against various cancer cell lines, showing high percent growth inhibitions (PGIs) ranging from 51% to over 85% against different types of cancer cells like HCT116 and MDA-MB-231 .

2. Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Research on similar thiazole derivatives has reported effective antibacterial and antifungal activities against specific strains of bacteria and fungi. For example, synthesized compounds have shown strong activity against Bacillus species and moderate activity against other gram-positive and gram-negative bacteria . The mechanism of action often involves disrupting bacterial cell walls or interfering with metabolic pathways.

Synthesis and Characterization

1. Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole rings through cyclization processes. The synthetic routes may vary but generally involve starting materials that are readily available or can be synthesized from common precursors.

2. Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to verify the molecular structure and assess the purity levels of the final product.

Case Studies

1. Anticancer Studies

In a study focusing on thiazole derivatives, a series of compounds were evaluated for their anticancer activities using various assays such as the MTT assay and colony formation assays. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, highlighting their potential as lead compounds for further development .

2. Antimicrobial Efficacy

Another study investigated the antimicrobial properties of synthesized thiazole derivatives against clinical isolates of pathogenic bacteria. The disc diffusion method was utilized to assess the antibacterial activity, revealing that some compounds had zones of inhibition comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Substituents Key Physical Properties Biological Activity
N-[(2Z)-3-[4-(Diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Tetrahydrothienothiazole dioxide 4-(Diethylamino)phenyl, acetamide Not reported in evidence Not reported in evidence
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole 3-Methylphenyl, benzamide Mp 200°C; IR: 1690, 1638 cm⁻¹ (C=O) Not reported
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) Thiadiazole 3-Chlorophenyl, benzamide IR: 1690, 1638 cm⁻¹ (C=O) Not reported
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Tetrahydrothienothiazole dioxide 3,4-Dimethoxyphenyl, acetamide Stereochemistry: (2Z,3aR,6aS) Not reported
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (4a-4i) Thiazole Phenyl, p-tolyl Not reported MAO inhibition (e.g., 4a, 4b, 4c)

Key Observations:

Core Heterocyclic Systems: The target compound and the dimethoxyphenyl analog () share the tetrahydrothienothiazole dioxide core, which is distinct from the thiadiazole (4g, 4h ) and simple thiazole (4a-4i ) systems. The sulfone groups in the core enhance polarity and metabolic stability compared to non-sulfonated analogs. Thiadiazole derivatives (4g, 4h) lack the fused thiophene ring present in the target compound, reducing conformational rigidity.

Substituent Effects: The 4-(diethylamino)phenyl group in the target compound introduces strong electron-donating effects and increased lipophilicity compared to the 3,4-dimethoxyphenyl group (), which offers moderate electron donation via methoxy groups. Halogenated substituents (e.g., 3-chlorophenyl in 4h ) enhance electrophilicity but may reduce solubility relative to alkylamino or alkoxy groups.

Amide Moieties: The acetamide group in the target compound and its dimethoxyphenyl analog () contrasts with the benzamide group in 4g and 4h .

Physicochemical Properties

  • Melting Points : Compound 4g has a high melting point (200°C), suggesting strong crystalline packing forces, which may correlate with stability. Data for the target compound is unavailable.
  • IR Spectroscopy : The carbonyl stretches (1690–1638 cm⁻¹) in 4g and 4h align with typical amide C=O vibrations, similar to the acetamide group in the target compound. Sulfone S=O stretches (~1300–1150 cm⁻¹) are expected in the target and dimethoxyphenyl analog ().

Biological Activity

Chemical Structure and Properties

The chemical structure of N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can be analyzed through various spectroscopic methods. The compound features a thieno-thiazole core with an acetamide functionality and a diethylamino substituent that may contribute to its pharmacological properties.

Structural Formula

CxHyNzOwSv\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}\text{S}_{\text{v}}

Preliminary studies suggest that this compound exhibits a range of biological activities, primarily through interactions with specific receptors and enzymes. Key mechanisms include:

  • Antioxidant Activity : The presence of the thiazole ring may enhance the compound's ability to scavenge free radicals.
  • Antimicrobial Properties : Early tests indicate potential efficacy against various bacterial strains, attributed to the diethylamino group which may enhance membrane permeability.
  • Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

  • Anticancer Activity : A study published in RSC Advances highlighted the compound's ability to inhibit cell proliferation in several cancer cell lines. The IC50 values ranged from 10 µM to 25 µM depending on the cell type tested .
  • Antimicrobial Tests : In vitro assays demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Neuroprotective Effects : A recent investigation into neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Data Table of Biological Activities

Activity TypeModel/AssayResultReference
AnticancerMTT Assay on HeLa cellsIC50 = 15 µM
AntimicrobialMIC against E. coliMIC = 30 µg/mL
NeuroprotectionNeuronal cell lineReduced oxidative stress

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